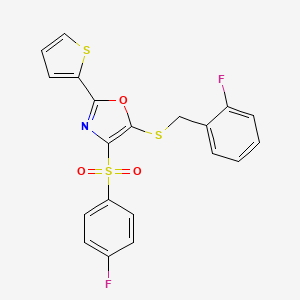

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Beschreibung

The compound 5-((2-fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a heterocyclic molecule featuring an oxazole core substituted with a 2-fluorobenzylthio group at position 5, a 4-fluorophenylsulfonyl group at position 4, and a thiophen-2-yl moiety at position 2.

Eigenschaften

IUPAC Name |

5-[(2-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2NO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRGELFADSIFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 465.96 g/mol. The compound features a complex structure that includes fluorobenzyl and thiophenyl moieties, which are significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds similar to 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole exhibit notable antimicrobial properties. For instance, derivatives of oxazoles have been shown to possess broad-spectrum antifungal activity against various pathogens, such as Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 μg/mL for certain derivatives .

2. Enzyme Inhibition

The compound is structurally related to known enzyme inhibitors, particularly those targeting tyrosinase, which is implicated in melanin biosynthesis. In studies involving similar compounds, strong inhibitory effects were observed against mushroom tyrosinase, with IC50 values as low as 0.51 μM for potent derivatives . This suggests that our compound may also exhibit significant tyrosinase inhibition.

Case Study 1: Antifungal Activity

In a study assessing the antifungal efficacy of oxazole derivatives, compounds with structural similarities to our target compound demonstrated excellent activity against Candida albicans. The derivatives were synthesized and tested for their MIC values, revealing promising results that warrant further exploration into the specific biological pathways affected by these compounds .

Case Study 2: Tyrosinase Inhibition

Another study focused on the inhibition of tyrosinase by various oxazole derivatives showed that modifications in the phenolic ring significantly impacted inhibitory potency. Compounds bearing hydroxyl groups exhibited enhanced activity compared to those without such substitutions. This finding suggests that the functional groups present in 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole could be crucial for its biological efficacy .

Comparative Analysis of Biological Activities

| Compound Name | Structure | MIC (μg/mL) | IC50 (μM) | Activity Type |

|---|---|---|---|---|

| Compound A | Similar | 0.03 | 0.51 | Antifungal |

| Compound B | Similar | 0.25 | 16.78 | Tyrosinase Inhibitor |

| 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole | Target Compound | TBD | TBD | TBD |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence:

Structural Analogues with Oxazole/Thiazole Cores

Functional Analogues with Sulfonyl/Thioether Groups

Key Comparative Insights

Core Heterocycle Influence :

- Oxazole vs. Thiazole : Oxazole derivatives (e.g., the target compound) may exhibit enhanced metabolic stability compared to thiazoles due to reduced susceptibility to enzymatic oxidation. However, thiazoles often show stronger π-stacking interactions in crystal structures .

- Thiophene Substitution : The thiophen-2-yl group in the target compound likely improves lipophilicity and π-π interactions compared to phenyl analogs, as seen in compound [16b] .

Halogen and Sulfonyl Effects :

- Fluorine : Fluorine at the benzyl and phenyl positions enhances electronegativity and bioavailability, as observed in compound 5 .

- Sulfonyl vs. Thioether : Sulfonyl groups improve solubility and hydrogen-bonding capacity, while thioethers contribute to radical scavenging and metal chelation .

Biological Activity Trends: Compounds with thiophen-2-yl and fluorophenyl groups (e.g., [16b], Schiff bases in ) consistently show anticancer activity, suggesting the target compound may share this profile.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.